
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)butanamide is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The bromination can be achieved using bromine or N-bromosuccinimide in an organic solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)butanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium thiolate, primary amines, or sodium alkoxide in polar solvents.
Major Products Formed
Oxidation: Nitro-pyrazole derivatives.
Reduction: Amino-pyrazole derivatives.
Substitution: Thiol-pyrazole, amino-pyrazole, or alkoxy-pyrazole derivatives.
Scientific Research Applications
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)butanamide has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing kinase inhibitors and other therapeutic agents.
Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)butanamide involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-chloro-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.
3-Amino-4-fluoro-1H-pyrazole: Similar structure but with a fluorine atom instead of bromine.
3-Amino-4-iodo-1H-pyrazole: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)butanamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and selectivity for certain molecular targets compared to its chloro, fluoro, and iodo analogs .
Properties
Molecular Formula |
C7H11BrN4O |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
2-(3-amino-4-bromopyrazol-1-yl)butanamide |
InChI |
InChI=1S/C7H11BrN4O/c1-2-5(7(10)13)12-3-4(8)6(9)11-12/h3,5H,2H2,1H3,(H2,9,11)(H2,10,13) |
InChI Key |
ZIWJZNZKKBVAGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N)N1C=C(C(=N1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


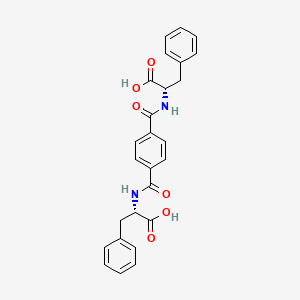
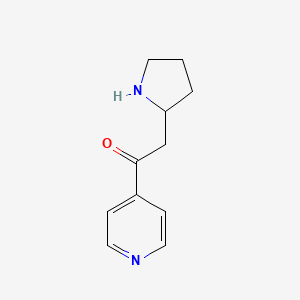
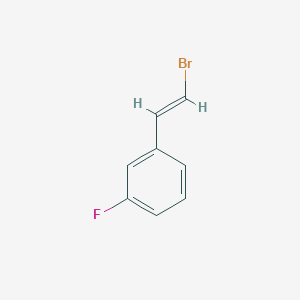
![1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13064792.png)
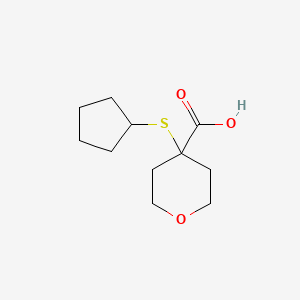
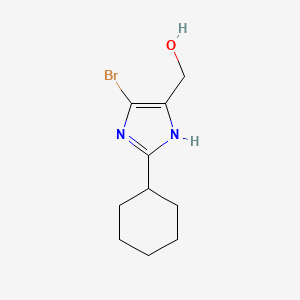

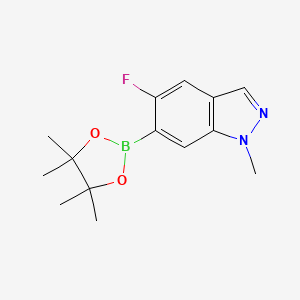




![(2S)-2-[[4-[2-(8-amino-4-hydroxy-10-oxo-2-oxa-5,7,9-triazatricyclo[4.4.0.01,3]deca-5,7-dien-3-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B13064850.png)

